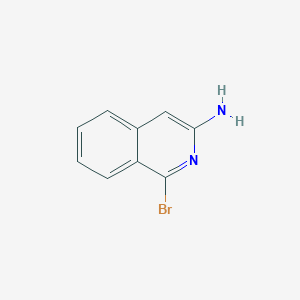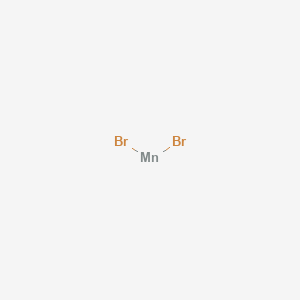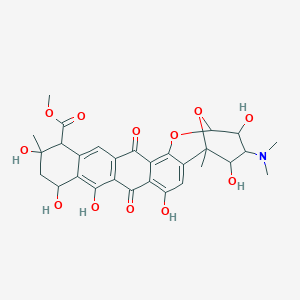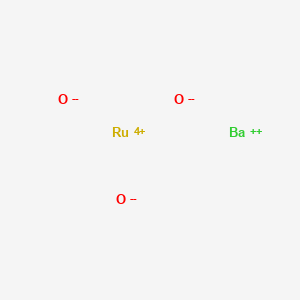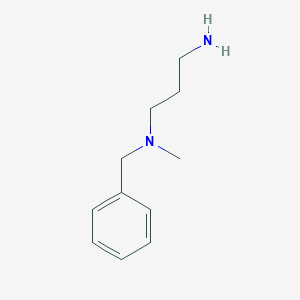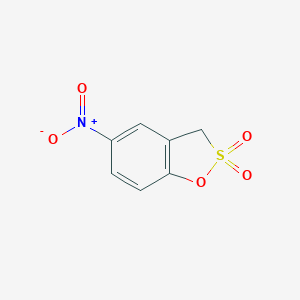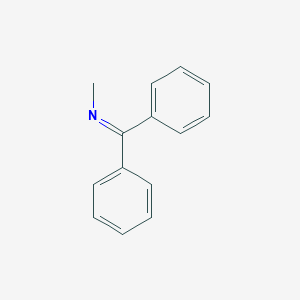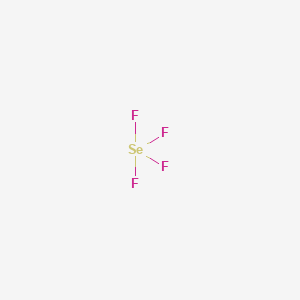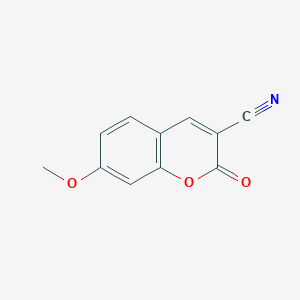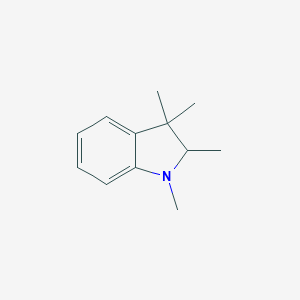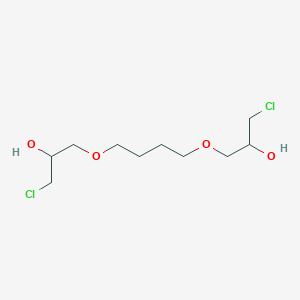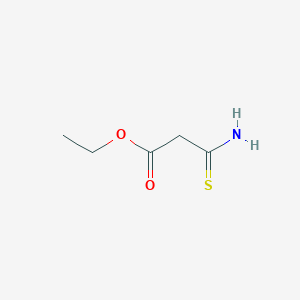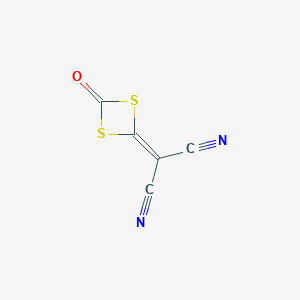
1,3-Dithetan-2-one, 4-(dicyanomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithetan-2-one, 4-(dicyanomethylene)-, also known as DTCO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including chemistry, physics, and biology. DTCO is a highly reactive molecule that contains a dicyanomethylene group, which makes it an excellent candidate for use in a variety of chemical reactions. In
Mechanism Of Action
The mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- acts as an electron acceptor, which allows it to participate in a variety of chemical reactions. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent charge transport properties, which makes it an excellent candidate for use in electronic devices.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- are not well understood. However, it is believed that 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit anti-inflammatory properties, which makes it an excellent candidate for use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its excellent electron-accepting properties. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is relatively easy to synthesize, which makes it an excellent candidate for use in a variety of chemical reactions. However, one of the limitations of using 1,3-Dithetan-2-one, 4-(dicyanomethylene)- in lab experiments is its high reactivity, which can make it difficult to handle.
Future Directions
There are many potential future directions for the study of 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. One potential direction is the development of new synthetic methods for 1,3-Dithetan-2-one, 4-(dicyanomethylene)-. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of nanotechnology. For example, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- could be used as a building block for the synthesis of novel nanomaterials. Finally, further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in the field of medicine.
Conclusion
In conclusion, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a highly reactive molecule that has potential applications in a variety of scientific fields, including chemistry, physics, and biology. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- exhibits excellent electron-accepting properties, which makes it an excellent candidate for use in a variety of electronic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- may have potential applications in the field of medicine. Further studies are needed to fully understand the mechanism of action of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is a complex and multi-step process that involves several chemical reactions. The most common method for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is through the reaction of 2-methyl-1,3-dithietane with malononitrile in the presence of a strong base. This reaction results in the formation of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- as a yellow solid. Other methods for synthesizing 1,3-Dithetan-2-one, 4-(dicyanomethylene)- include the reaction of 2-methyl-1,3-dithietane with acetonitrile and the reaction of 2-methyl-1,3-dithietane with cyanoacetic acid.
Scientific Research Applications
1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 1,3-Dithetan-2-one, 4-(dicyanomethylene)- is in the field of organic electronics. 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been shown to exhibit excellent electron-accepting properties, making it an excellent candidate for use in organic photovoltaic devices. Additionally, 1,3-Dithetan-2-one, 4-(dicyanomethylene)- has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
CAS RN |
13157-38-5 |
|---|---|
Product Name |
1,3-Dithetan-2-one, 4-(dicyanomethylene)- |
Molecular Formula |
C5N2OS2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-(4-oxo-1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5N2OS2/c6-1-3(2-7)4-9-5(8)10-4 |
InChI Key |
LNPWNMAIVPEJNZ-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
Canonical SMILES |
C(#N)C(=C1SC(=O)S1)C#N |
Other CAS RN |
13157-38-5 |
synonyms |
4-Oxo-1,3-dithietan-2-ylidene) malonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



